3-Chloro-5-fluorophenyl chloroformate
Description
Chloroformates, in general, are reactive esters of chlorocarbonic acid (ClCOOR) and are widely used in organic synthesis for introducing carbonate or carbamate groups. The presence of electron-withdrawing substituents (Cl and F) on the phenyl ring enhances the electrophilicity of the carbonyl carbon, increasing its reactivity toward nucleophiles compared to unsubstituted analogs .
Properties
Molecular Formula |
C7H3Cl2FO2 |
|---|---|
Molecular Weight |
209.00 g/mol |
IUPAC Name |
(3-chloro-5-fluorophenyl) carbonochloridate |
InChI |
InChI=1S/C7H3Cl2FO2/c8-4-1-5(10)3-6(2-4)12-7(9)11/h1-3H |
InChI Key |
LTPQIWROZWECGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)OC(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-fluorophenyl chloroformate typically involves the reaction of 3-chloro-5-fluorophenol with phosgene (carbonyl dichloride) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the chloroformate ester. The general reaction scheme is as follows:
3-Chloro-5-fluorophenol+Phosgene→3-Chloro-5-fluorophenyl chloroformate+Hydrogen chloride
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of safety measures to handle phosgene, a highly toxic gas.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-fluorophenyl chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with amines to form carbamates.
Reaction with Alcohols: Formation of carbonate esters.
Reaction with Carboxylic Acids: Formation of mixed anhydrides.
Common Reagents and Conditions:
Amines: Used to form carbamates under mild conditions.
Alcohols: React to form carbonate esters, typically in the presence of a base to neutralize the hydrogen chloride produced.
Carboxylic Acids: React to form mixed anhydrides, also in the presence of a base.
Major Products:
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Mixed Anhydrides: Formed from the reaction with carboxylic acids.
Scientific Research Applications
3-Chloro-5-fluorophenyl chloroformate is used in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing protective groups in the synthesis of complex organic molecules.
Pharmaceuticals: In the synthesis of intermediates for drug development.
Material Science: As a precursor for the synthesis of polymers and other advanced materials.
Analytical Chemistry: Used in derivatization reactions to enhance the detection of compounds in chromatography.
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluorophenyl chloroformate involves its reactivity as an electrophile. It reacts with nucleophiles such as amines, alcohols, and carboxylic acids to form carbamates, carbonate esters, and mixed anhydrides, respectively. The molecular targets are typically the nucleophilic sites on these molecules, and the pathways involve nucleophilic substitution reactions.
Comparison with Similar Compounds
Comparison with Similar Chloroformates
Structural and Electronic Effects
Phenyl Chloroformate (Table 10, )
- Structure : Unsubstituted phenyl group.
- Reactivity : Moderate electrophilicity due to the absence of electron-withdrawing substituents.
- Applications : Used as a coupling agent in peptide synthesis.
Comparison : The 3-Cl and 5-F substituents in 3-Chloro-5-fluorophenyl chloroformate increase the carbonyl carbon’s electrophilicity, accelerating reactions with nucleophiles (e.g., amines, alcohols) compared to phenyl chloroformate. This aligns with studies on alkyl chloroformates, where electron-withdrawing groups enhance solvolysis rates via an addition-elimination mechanism in solvents of low ionizing power .
Benzyl Chloroformate (Table VII-5, )
- Structure : Benzyl group (aromatic ring with CH₂ linker).
- Toxicity : LC₅₀ (rats, 4-hour exposure) = 15 ppm (combined male/female) .
- Applications : Common protecting group for amines.
Comparison : The absence of a CH₂ linker in this compound may reduce steric hindrance, improving accessibility for nucleophilic attack. However, direct toxicity comparisons are unavailable due to a lack of data on the target compound.
Alkyl Chloroformates (e.g., Propyl, Butyl)
- Ethyl Chloroformate : LC₅₀ (mice, 30-minute exposure) = 300–500 ppm .
- 3-Chloropropyl Chloroformate : Exhibits a dual solvolysis mechanism (addition-elimination in low-ionizing solvents, ionization in high-ionizing solvents) .
Comparison : Aryl chloroformates like this compound are typically more reactive than alkyl analogs due to resonance stabilization of the leaving group. Substituted aryl derivatives may also display lower volatility and higher environmental persistence.
Reactivity and Solvolysis Mechanisms
Studies on propyl and butyl chloroformates demonstrate that substituents significantly influence reaction pathways. For example:
- 3-Chloropropyl Chloroformate: Reacts via addition-elimination in ethanol-water mixtures (low ionizing power) but shifts to an ionization mechanism in aqueous fluoroalcohols (high ionizing power) .
- Methyl Chloroformate : Enhances solid-electrolyte interphase (SEI) formation in lithium-ion batteries due to its electrophilic carbonyl group .
Inference for this compound : The electron-withdrawing Cl and F substituents likely favor an addition-elimination mechanism in most solvents, with faster reaction kinetics than unsubstituted phenyl or alkyl chloroformates.
Toxicity and Exposure Guidelines
While specific AEGL (Acute Exposure Guideline Levels) data for this compound are absent, trends from related compounds suggest:
- Higher Toxicity Potential: Electron-withdrawing groups may increase reactivity with biological nucleophiles (e.g., proteins, DNA), leading to acute respiratory or dermal toxicity. For example, benzyl chloroformate causes mortality in rats at 15 ppm , while methyl chloroformate induces LC₅₀ values of 13–18 ppm in rats .
- Comparative AEGL Values :
| Compound | AEGL-1 (10 min) | AEGL-3 (1 hr) | |
|---|---|---|---|
| Benzyl Chloroformate | 0.10 ppm | 1.5 ppm | |
| Allyl Chloroformate | 0.03 ppm | 0.60 ppm |
Note: The target compound’s toxicity is expected to exceed phenyl chloroformate but may align with benzyl derivatives due to similar electrophilicity.
Physicochemical Properties
Data from phenyl and alkyl chloroformates (Tables 1–12, ) suggest:
- Boiling Point : Aryl chloroformates generally have higher boiling points than alkyl analogs (e.g., phenyl chloroformate: ~197°C vs. ethyl chloroformate: ~93°C).
- Solubility : Enhanced solubility in polar aprotic solvents (e.g., DMF, acetonitrile) due to the aryl ring’s electron-withdrawing effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
